N-benzyl-2-phenoxybutanamide
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Overview
Description
N-benzyl-2-phenoxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a phenoxy group attached to the butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-phenoxybutanamide typically involves the reaction of benzylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl and phenoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: N-benzyl-2-phenoxybutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential pharmacological activities. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or anticonvulsant effects.
Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical modifications makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-2-phenoxybutanamide and its derivatives involves interactions with specific molecular targets. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended use.
Comparison with Similar Compounds
- N-benzyl-2-phenoxypropanamide
- N-benzyl-2-phenoxyacetamide
- N-benzyl-2-phenoxybutyramide
Comparison: N-benzyl-2-phenoxybutanamide is unique due to its specific butanamide chain, which can influence its reactivity and interactions compared to similar compounds with different chain lengths or structures. This uniqueness can result in distinct pharmacological or material properties, making it a compound of interest for various applications.
Properties
IUPAC Name |
N-benzyl-2-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-16(20-15-11-7-4-8-12-15)17(19)18-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELVLJAYSPCRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387324 |
Source
|
Record name | N-benzyl-2-phenoxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6121-61-5 |
Source
|
Record name | N-benzyl-2-phenoxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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